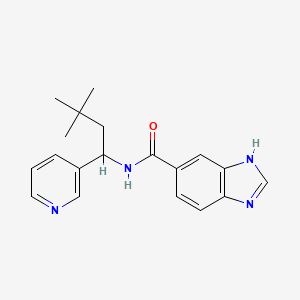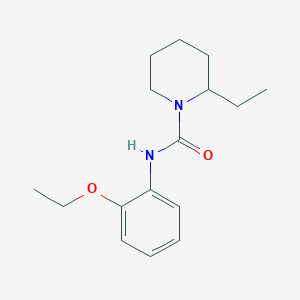
N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit promising properties such as anti-inflammatory and anti-cancer activities, making it a subject of interest for researchers in the field of pharmacology.
Mécanisme D'action
The mechanism of action of N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide involves its binding to specific targets in the body such as enzymes and receptors. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting COX-2 activity, N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide can reduce inflammation in the body.
Biochemical and Physiological Effects
N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide has been shown to have various biochemical and physiological effects in the body. For example, this compound has been found to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in the development of various inflammatory diseases. Additionally, N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide has been shown to induce apoptosis in cancer cells and inhibit their proliferation, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide in lab experiments is its ability to selectively target specific enzymes and receptors in the body, making it a valuable tool for studying the mechanisms of various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions that could be explored in the study of N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide. One potential direction is to investigate the potential applications of this compound in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies could be conducted to explore the potential side effects of this compound and to develop safer and more effective derivatives.
Méthodes De Synthèse
The synthesis of N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide involves the reaction of 3,3-dimethyl-1-pyridin-3-ylbutan-1-amine with 1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation.
Propriétés
IUPAC Name |
N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-19(2,3)10-17(14-5-4-8-20-11-14)23-18(24)13-6-7-15-16(9-13)22-12-21-15/h4-9,11-12,17H,10H2,1-3H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESWZZMOHSPXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=CN=CC=C1)NC(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-1-pyridin-3-ylbutyl)-1H-benzimidazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[1-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]phenyl}-1H-pyrazole](/img/structure/B5301228.png)
![N-[2-(methylthio)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B5301234.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(4-{3-[4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenyl]-3-oxo-1-propen-1-yl}phenyl)benzamide](/img/structure/B5301237.png)
![1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5301239.png)
![1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5301249.png)
![methyl 4-{5-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5301258.png)
![7-acetyl-2-pyridin-4-yl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5301265.png)
![4-(5-methylpyridin-2-yl)-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B5301272.png)
![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5301277.png)


![1-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole](/img/structure/B5301316.png)

